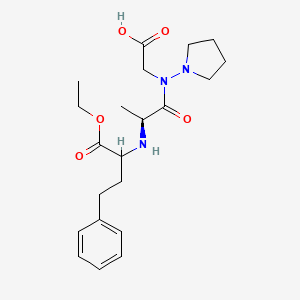
N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” is a synthetic organic compound that belongs to the class of peptides This compound is characterized by the presence of an ethoxycarbonyl group, a phenylpropyl group, an alanyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The starting materials may include ethyl chloroformate, phenylpropylamine, alanine, and pyrrolidine. The reactions are often carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts or reagents like dicyclohexylcarbodiimide (DCC) for peptide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to interact with various molecular targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptides with analogous structural features, such as:
- N-(N-(1-(Methoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine
- N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(piperidin-1-YL)glycine
Uniqueness
“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H31N3O5 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-pyrrolidin-1-ylamino]acetic acid |
InChI |
InChI=1S/C21H31N3O5/c1-3-29-21(28)18(12-11-17-9-5-4-6-10-17)22-16(2)20(27)24(15-19(25)26)23-13-7-8-14-23/h4-6,9-10,16,18,22H,3,7-8,11-15H2,1-2H3,(H,25,26)/t16-,18?/m0/s1 |
InChI Key |
KCDAGNQTOFWXBX-ATNAJCNCSA-N |
Isomeric SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)N2CCCC2 |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)
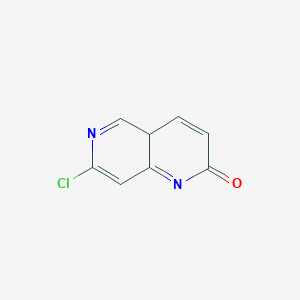
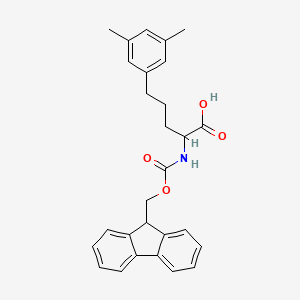
![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)
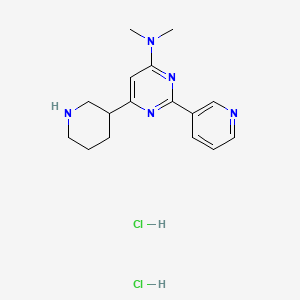
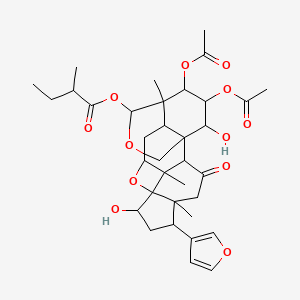

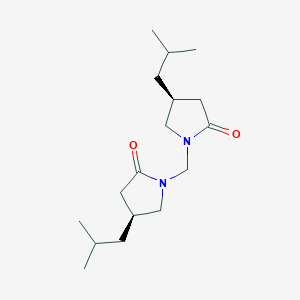
![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)
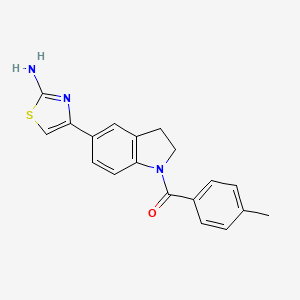
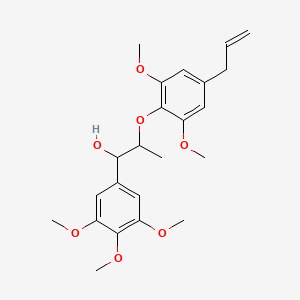
![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)
![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
